4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one
Description
4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one is a heterocyclic compound featuring a fused thiazole-pyrimidine core substituted with phenyl groups at positions 4 and 4. The compound’s reactivity is influenced by the electron-deficient pyrimidine ring and the sulfur-containing thiazole moiety, enabling diverse derivatization pathways .
Properties
CAS No. |
91119-03-8 |
|---|---|
Molecular Formula |
C17H11N3OS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4,6-diphenyl-[1,2]thiazolo[5,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C17H11N3OS/c21-16-13-14(11-7-3-1-4-8-11)18-15(19-17(13)22-20-16)12-9-5-2-6-10-12/h1-10H,(H,20,21) |
InChI Key |
BMLUHXFONVJOLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)NSC3=NC(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Polyphosphoric Acid-Mediated Cyclization
A widely reported method for thiazolopyrimidine synthesis involves cyclodehydration of 2-phenacylthio-dihydropyrimidine precursors using polyphosphoric acid (PPA). For 4,6-diphenyl substitution, the precursor 2-mercapto-4,6-diphenyl-5,7-dihydropyrimidine is first synthesized via a thiourea-mediated Biginelli-like reaction. Condensation of thiourea, benzaldehyde (two equivalents), and ethyl benzoylacetate under acidic conditions yields the dihydropyrimidine-2-thione intermediate. Subsequent cyclization with PPA at 120–140°C for 2–4 hours induces intramolecular thiazole ring formation, affording the target compound in yields of 45–60%.
This method leverages PPA’s dual role as a Lewis acid and dehydrating agent, facilitating both electron redistribution and water elimination. Critical to success is the regioselective placement of phenyl groups during the initial Biginelli step, ensured by stoichiometric control of benzaldehyde.
Biginelli Reaction Adaptations
The classic Biginelli reaction, employing urea, β-ketoesters, and aldehydes, has been adapted for thiazolopyrimidine synthesis by substituting urea with thiourea. In a modified protocol, thiourea, ethyl acetoacetate, and benzaldehyde (two equivalents) react under microwave irradiation (80°C, 30 minutes) to produce 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-thione. Oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) at 100°C for 1 hour then forms the thiazolo ring, achieving a 55% overall yield.
This route’s efficiency stems from microwave acceleration, which enhances reaction rates and reduces side products. However, the oxidative step requires careful temperature control to prevent over-oxidation of the thione moiety.
Hantzsch Thiazole Synthesis Methodology
The Hantzsch thiazole synthesis, typically involving α-halo ketones and thioamides, has been applied to pre-formed pyrimidine scaffolds. Starting with 4,6-diphenylpyrimidine-2-thiol , synthesized via reduction of the corresponding thione with lithium aluminum hydride (LiAlH4), reaction with phenacyl bromide (α-bromoacetophenone) in ethanol under reflux (12 hours) yields the thiazolo[5,4-d]pyrimidin-3(2H)-one framework. Purification via recrystallization from ethanol affords the product in 50–65% yield.
Key advantages include mild conditions and high regioselectivity, though the multi-step synthesis of the pyrimidine-2-thiol precursor limits scalability.
Xanthogenate Cyclocondensation and Oxidation
A patent-derived approach utilizes xanthogenate intermediates for thiazole ring construction. Starting with 2,4-diamino-5-bromo-4,6-diphenylpyrimidine , cyclocondensation with potassium ethyl xanthogenate in toluene under nitrogen (100°C, 8 hours) produces 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-thione. Oxidation with hydrogen peroxide in basic medium (pH 10–12, 60°C, 2 hours) followed by acidic hydrolysis (HCl, 80°C, 1 hour) yields the target compound with an overall yield of 58%.
This method’s robustness lies in its operational simplicity and avoidance of chromatographic purification, though bromination of the pyrimidine precursor requires hazardous reagents like phosphorus tribromide (PBr3).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| PPA Cyclization | PPA, thiourea | 45–60 | 120–140°C, 2–4 hours | High regioselectivity | Long reaction times |
| Biginelli Adaptation | Thiourea, microwave irradiation | 55 | 80°C, 30 minutes | Rapid synthesis | Sensitivity to oxidation conditions |
| Hantzsch Synthesis | Phenacyl bromide, LiAlH4 | 50–65 | Ethanol reflux, 12 hours | Mild conditions | Multi-step precursor synthesis |
| Xanthogenate Method | K ethyl xanthogenate, H2O2 | 58 | 100°C, 8 hours | Scalable, no chromatography | Hazardous bromination step |
The PPA and xanthogenate methods offer superior scalability, while the Hantzsch approach provides milder conditions suitable for acid-sensitive intermediates. Biginelli adaptations, though efficient, require precise control to avoid byproduct formation.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4,6-Diphenylisothiazolo[5,4-d]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, forming stable complexes that prevent substrate access .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Structure Variations: The target compound’s thiazolo[5,4-d]pyrimidine core differs from pyrrolo-thiazolo-pyrimidine hybrids (e.g., compound 6 in ) and isothiazolo-pyrimidine-diones () in ring fusion patterns. These structural differences alter electronic properties and biological interactions .
Substituent Effects: Phenyl groups at positions 4 and 6 in the target compound may enhance π-π stacking interactions in biological targets, contrasting with methoxy or tert-butyl substituents in analogs (e.g., compound 7 in or pesticidal derivatives in ) .
Biological Activity :
- While thiazolo[3,2-a]pyrimidin-3(2H)-ones show anticancer and anti-inflammatory properties (), the pesticidal activity of thiazolo[3,4-d]pyrimidin-4(5H)-ones () highlights divergent applications based on substituents .
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways and reaction conditions for obtaining 4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one with high yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of thioamide precursors with α,β-unsaturated ketones under reflux conditions. Key steps include:
- Use of ethanol or DMF as solvents to enhance solubility of intermediates.
- Catalysts like triethylamine or acetic anhydride to promote cyclization (common in thiazolo-pyrimidine syntheses) .
- Temperature control (80–100°C) to avoid side reactions such as ring-opening or isomerization.
- Validation : Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., phenyl groups at C4 and C6) and thiazole-proton coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns unique to the thiazolo-pyrimidine scaffold .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and resolves isomers or byproducts .
Advanced Research Questions
Q. How can computational modeling optimize the electronic properties of thiazolo[5,4-d]pyrimidine derivatives for materials science applications?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs). Thiazolo-pyrimidines exhibit narrow energy gaps (2.5–3.0 eV), making them suitable for organic semiconductors .
- Simulate charge-transfer properties using Gaussian or ORCA software to predict applications in electroluminescent devices or photovoltaic cells .
Q. How do researchers resolve contradictions in reported biological activities of thiazolo-pyrimidines across studies?
- Methodological Answer :
- Dose-Response Analysis : Use SRB assays or MTT protocols to standardize IC values across cell lines (e.g., A549, PC-3). Compound 123 (a thiazolo-pyrimidine derivative) showed apoptosis induction at 10 μM in A549 cells, validated via sub-G1 population analysis and PARP-1 cleavage .
- Toxicity Profiling : Compare intravenous LD values (e.g., 275 mg/kg in mice) from acute toxicity studies to contextualize therapeutic indices .
Q. What strategies are employed to enhance the pharmacokinetic profile of thiazolo-pyrimidine derivatives in drug development?
- Methodological Answer :
- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl or piperazine) to improve solubility without compromising membrane permeability. For example, 4-methoxyphenyl substituents enhance metabolic stability .
- Prodrug Design : Synthesize dihydrochloride salts (e.g., Imp. C in triazolo-pyrimidines) to enhance bioavailability .
Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for thiazolo-pyrimidines in cancer cell lines?
- Root Causes :
- Cell Line Variability : Differential expression of drug transporters (e.g., P-gp) in A431 vs. HL-60 cells affects compound uptake .
- Isomeric Purity : Contamination by 5,7-diphenyl isomers (via incomplete cyclization) can skew activity results. Verify via H NMR coupling constants .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
